(1,3-Oxazol-4-yl)methanethiol

Catalog No.
S14164087
CAS No.
M.F
C4H5NOS
M. Wt
115.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Oxazol-4-yl)methanethiol

Product Name

(1,3-Oxazol-4-yl)methanethiol

IUPAC Name

1,3-oxazol-4-ylmethanethiol

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

InChI

InChI=1S/C4H5NOS/c7-2-4-1-6-3-5-4/h1,3,7H,2H2

InChI Key

POWRHHDDROMXIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CS

(1,3-Oxazol-4-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by the presence of an oxazole ring and a thiol group. The oxazole ring consists of a five-membered aromatic structure containing one nitrogen and one oxygen atom, while the thiol group (-SH) contributes to its unique reactivity and biological properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications and biological activities.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
  • Reduction: The oxazole ring may be reduced to yield derivatives with altered properties.
  • Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
  • Substitution: Electrophiles like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

  • Oxidation: Formation of disulfide derivatives or sulfonic acids.
  • Reduction: Generation of reduced oxazole derivatives.
  • Substitution: Production of substituted thiol derivatives.

(1,3-Oxazol-4-yl)methanethiol exhibits notable biological activities, particularly in antimicrobial and anticancer research. The thiol group allows for interactions with proteins and enzymes, which can inhibit their activity. Studies have indicated that this compound may affect gene expression through interactions with nucleic acids, leading to various biological effects, including:

  • Antimicrobial activity against a range of bacteria.
  • Anticancer properties through modulation of cellular pathways involved in tumor growth and metastasis.

The synthesis of (1,3-Oxazol-4-yl)methanethiol typically involves several strategies:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or aldehydes, cyclization can lead to the formation of the oxazole ring.
  • Thiol Addition: Introducing the thiol group can be achieved through reactions involving thiols and electrophilic oxazole intermediates.
  • Functional Group Transformations: Post-synthesis modifications can enhance the compound’s reactivity or solubility.

Example Synthetic Route

A common synthetic approach might involve:

  • Reacting an amino acid derivative with a carbonyl compound to form an oxazole intermediate.
  • Treating this intermediate with a thiol reagent under acidic conditions to yield (1,3-Oxazol-4-yl)methanethiol.

(1,3-Oxazol-4-yl)methanethiol has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Agricultural Chemistry: Explored for use in developing new pesticides or herbicides due to its biological activity.
  • Material Science: Utilized in synthesizing novel materials with specific electronic or optical properties.

Studies on (1,3-Oxazol-4-yl)methanethiol have focused on its interactions with various biological targets:

  • Protein Binding: The thiol group allows for covalent bonding with cysteine residues in proteins, potentially inhibiting enzyme activity.
  • Nucleic Acid Interaction: Research indicates that the oxazole ring may interact with DNA or RNA, affecting transcriptional regulation and cellular functions.

These interactions highlight the compound's potential as a therapeutic agent by modulating biological pathways.

Several compounds share structural similarities with (1,3-Oxazol-4-yl)methanethiol. Here are some notable examples:

Compound NameStructureKey Differences
(2-Phenyl-1,3-oxazol-4-yl)methanethiolContains a phenyl group at position 2Different substitution pattern affects reactivity
(5-Methyl-2-phenyloxazol-4-yl)methanolContains a hydroxymethyl group instead of thiolHydroxymethyl offers different reactivity
(5-Methylisoxazol-4-yl)methanethiolIsoxazole ring instead of oxazoleDifferent electronic properties due to nitrogen placement

Uniqueness

(1,3-Oxazol-4-yl)methanethiol stands out due to its specific combination of the oxazole ring and thiol functionality. This unique structure imparts distinct chemical reactivity and biological properties that are not commonly found in other similar compounds. Its ability to form covalent bonds with proteins enhances its potential as a therapeutic agent in drug development.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

115.00918496 g/mol

Monoisotopic Mass

115.00918496 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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